Proven Scalability: Documented Industrial Synthesis at Multigram Scale
This compound is a key intermediate in a patented manufacturing process for a novel antibiotic class. The process explicitly uses 6-methoxy-1,5-naphthyridin-4(1H)-one (a tautomeric form) as a starting point, demonstrating a validated, scalable synthetic route [1]. The synthesis involves reacting 15.0 g (0.085 mol) of the compound, confirming its robust performance at a practical laboratory scale . In contrast, many related naphthyridine intermediates lack published industrial-scale procedures, introducing significant uncertainty for process chemists.
| Evidence Dimension | Documented Industrial Utility and Scalability |
|---|---|
| Target Compound Data | Validated as a key intermediate in a patented process for antibiotic manufacturing; used at a 15.0 g scale. |
| Comparator Or Baseline | Other 1,5-naphthyridine analogs (e.g., 6-chloro-1,5-naphthyridin-4-ol, 2-methyl-6-methoxy-1,5-naphthyridin-4-ol) |
| Quantified Difference | Target compound has a published, multi-gram industrial synthesis route. Comparator analogs generally lack such documented, large-scale procedures. |
| Conditions | Process validation in U.S. Patent 9,127,002 and related applications. |
Why This Matters
Selecting a compound with a documented industrial synthesis path reduces process development risk and accelerates scale-up, unlike unproven analogs.
- [1] Axten, J.M., et al. Process for manufacturing a naphthyridine derivative. U.S. Patent 9,127,002, September 8, 2015. View Source
